molecular formula C25H18F3N B12556666 N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine CAS No. 144579-81-7

N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine

Cat. No.: B12556666
CAS No.: 144579-81-7
M. Wt: 389.4 g/mol
InChI Key: DFFGTASCAXWVDB-UHFFFAOYSA-N
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Description

N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1’-biphenyl]-4-amine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a biphenyl structure. The trifluoromethyl group imparts significant electron-withdrawing properties, making this compound highly reactive and useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1’-biphenyl]-4-amine typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl precursor. One common method involves the reaction of aniline with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. This reaction yields the trifluoromethylated aniline derivative, which can then be coupled with a biphenyl compound using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1’-biphenyl]-4-amine involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl group. This group enhances the compound’s reactivity, allowing it to form strong interactions with various biological and chemical targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-bis(trifluoromethanesulfonimide)
  • N,N-Bis(trifluoromethylsulfonyl)aniline
  • Phenyl triflimide

Uniqueness

N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1’-biphenyl]-4-amine stands out due to its unique biphenyl structure combined with the trifluoromethyl group. This combination imparts distinct electronic properties, making it more reactive and versatile compared to similar compounds.

Properties

CAS No.

144579-81-7

Molecular Formula

C25H18F3N

Molecular Weight

389.4 g/mol

IUPAC Name

N-phenyl-N-(4-phenylphenyl)-3-(trifluoromethyl)aniline

InChI

InChI=1S/C25H18F3N/c26-25(27,28)21-10-7-13-24(18-21)29(22-11-5-2-6-12-22)23-16-14-20(15-17-23)19-8-3-1-4-9-19/h1-18H

InChI Key

DFFGTASCAXWVDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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